2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI)
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Overview
Description
(3S,6S)-6-Methoxyoxane-3-carboxylic acid is a chemical compound with a unique structure that includes a methoxy group attached to an oxane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-Methoxyoxane-3-carboxylic acid typically involves the use of starting materials such as oxane derivatives and methoxy reagents. One common synthetic route includes the protection of the hydroxyl groups on the oxane ring, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of an aldehyde precursor or through carboxylation reactions.
Industrial Production Methods
Industrial production of (3S,6S)-6-Methoxyoxane-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-6-Methoxyoxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
(3S,6S)-6-Methoxyoxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (3S,6S)-6-Methoxyoxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid functional group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,6S)-6-Hydroxyoxane-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(3S,6S)-6-Methoxyoxane-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
(3S,6S)-6-Methoxyoxane-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the oxane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C7H12O4 |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3S,6S)-6-methoxyoxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m0/s1 |
InChI Key |
KSNJMWUSUYKVTL-WDSKDSINSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@@H](CO1)C(=O)O |
Canonical SMILES |
COC1CCC(CO1)C(=O)O |
Origin of Product |
United States |
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